Cas no 745011-75-0 (Boc-D-Homoserine)
Boc-D-Homoserine Chemical and Physical Properties
Names and Identifiers
-
- D-Homoserine,N-[(1,1-dimethylethoxy)carbonyl]-
- Boc-D-Homoserine
- D-Homoserine, N-[(1,1-dimethylethoxy)carbonyl]- (9CI)
- Boc-D-HoSer-OH
- (tert-butoxycarbonyl)-D-homoserine
- D-Homoserine, N-[(1,1-dimethylethoxy)carbonyl]-
- (R)-2-((tert-Butoxycarbonyl)amino)-4-hydroxybutanoic acid
- PubChem14745
- KSC494C6H
- PZEMWPDUXBZKJN-ZCFIWIBFSA-N
- FD1130
- 0328AC
- N-(tert-Butoxycarbonyl)-D-homoserine
- ST2406717
- AB0066477
- FT-
- (2R)-4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
- Boc-D-homoserine sodium salt;N-[(tert-Butoxy)carbonyl]-D-homoserine monosodium salt
- 745011-75-0
- HY-W017788
- A847246
- AKOS015836454
- (2R)-2-{[(tert-butoxy)carbonyl]amino}-4-hydroxybutanoic acid
- AC-23764
- B6192
- VEB01175
- DTXSID70517079
- DS-14341
- MFCD12545888
- 67198-87-2
- SCHEMBL2781378
- Boc-D-homoserine sodium salt
- EN300-316611
- CS-W018574
- (R)-2-(Tert-butoxycarbonylamino)-4-hydroxybutanoic acid
- DB-074833
- (2R)-2-[(TERT-BUTOXYCARBONYL)AMINO]-4-HYDROXYBUTANOIC ACID
-
- MDL: MFCD12545888
- Inchi: 1S/C9H17NO5/c1-9(2,3)15-8(14)10-6(4-5-11)7(12)13/h6,11H,4-5H2,1-3H3,(H,10,14)(H,12,13)/t6-/m1/s1
- InChI Key: PZEMWPDUXBZKJN-ZCFIWIBFSA-N
- SMILES: O(C(N[C@@H](C(=O)O)CCO)=O)C(C)(C)C
Computed Properties
- Exact Mass: 219.11067264g/mol
- Monoisotopic Mass: 219.11067264g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 6
- Complexity: 233
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 95.9
- XLogP3: 0.2
Experimental Properties
- PSA: 95.86000
- LogP: 0.73760
Boc-D-Homoserine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LA064-5g |
Boc-D-Homoserine |
745011-75-0 | 95% | 5g |
1080CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LA064-250mg |
Boc-D-Homoserine |
745011-75-0 | 95% | 250mg |
132CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LA064-1g |
Boc-D-Homoserine |
745011-75-0 | 95% | 1g |
328CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FC553-1g |
Boc-D-Homoserine |
745011-75-0 | 97% | 1g |
282.0CNY | 2021-07-15 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FC553-100mg |
Boc-D-Homoserine |
745011-75-0 | 97% | 100mg |
81CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FC553-5g |
Boc-D-Homoserine |
745011-75-0 | 95% | 5g |
1231.0CNY | 2021-07-15 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FC553-250mg |
Boc-D-Homoserine |
745011-75-0 | 97% | 250mg |
132CNY | 2021-05-07 | |
| Chemenu | CM131493-1000g |
(tert-butoxycarbonyl)-D-homoserine |
745011-75-0 | 98% | 1000g |
$6440 | 2021-06-09 | |
| Chemenu | CM131493-1000g |
(tert-butoxycarbonyl)-D-homoserine |
745011-75-0 | 98% | 1000g |
$6440 | 2022-08-31 | |
| Apollo Scientific | OR916500-1g |
Boc-d-homoserine |
745011-75-0 | 95% | 1g |
£51.00 | 2025-02-20 |
Boc-D-Homoserine Suppliers
Boc-D-Homoserine Related Literature
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
-
Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
-
Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
Additional information on Boc-D-Homoserine
Boc-D-Homoserine: A Comprehensive Overview
Boc-D-Homoserine (CAS No. 745011-75-0) is a significant compound in the field of organic chemistry, particularly in peptide synthesis and related areas. This compound is a derivative of homoserine, a non-proteinogenic amino acid, and is protected with a tert-butoxycarbonyl (Boc) group. The Boc protection is widely used in peptide synthesis to temporarily block the amine group of amino acids, facilitating controlled reactions during the synthesis process.
The chemical structure of Boc-D-Homoserine consists of a central carbon atom bonded to an amino group, a carboxylic acid group, a hydroxyl group, and a Boc protecting group. The stereochemistry at the chiral center is determined by the "D" designation, indicating the dextrorotatory form. This stereochemistry is crucial in biological systems, as it can influence the compound's interactions with other molecules and its biological activity.
Recent studies have highlighted the importance of Boc-D-Homoserine in various applications. For instance, researchers have explored its role in the synthesis of bioactive peptides and its potential use in drug discovery. The compound's ability to participate in peptide bond formation makes it a valuable building block in medicinal chemistry. Moreover, advancements in asymmetric synthesis techniques have enabled more efficient and selective production of Boc-D-Homoserine, enhancing its utility in large-scale peptide synthesis.
In terms of chemical synthesis, Boc-D-Homoserine is typically prepared through multi-step processes involving amino acid derivatization and protection strategies. The Boc group is introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. This protection step is critical for controlling reactivity during subsequent reactions, such as coupling with other amino acids or activating agents.
One area where Boc-D-Homoserine has shown promise is in the development of therapeutic peptides. By incorporating this compound into peptide sequences, researchers can modulate properties such as stability, bioavailability, and target specificity. For example, studies have demonstrated that peptides containing Boc-D-Homoserine exhibit enhanced resistance to enzymatic degradation, making them more effective candidates for drug delivery systems.
Additionally, Boc-D-Homoserine has been utilized in the study of protein-protein interactions and enzyme mechanisms. Its unique structure allows it to serve as a probe for understanding molecular recognition processes and catalytic pathways. Recent research has focused on its application in structural biology, where it aids in determining the three-dimensional arrangement of proteins and their binding partners.
From an analytical standpoint, Boc-D-Homoserine can be characterized using various spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and mass spectrometry. These methods provide insights into its molecular structure, purity, and stability under different conditions. Advanced analytical techniques have also enabled researchers to monitor the dynamic behavior of this compound during synthetic reactions, improving process optimization.
In conclusion, Boc-D-Homoserine (CAS No. 745011-75-0) is a versatile compound with significant applications in peptide synthesis and drug discovery. Its unique chemical properties and stereochemistry make it an invaluable tool for researchers in the field of organic chemistry. As ongoing research continues to uncover new uses and improvements in its synthesis and application methods, Boc-D-Homoserine remains at the forefront of chemical innovation.
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